molecular formula C13H15N3O2S B5500459 N~2~-(4-methoxyphenyl)-N-1,3-thiazol-2-ylalaninamide

N~2~-(4-methoxyphenyl)-N-1,3-thiazol-2-ylalaninamide

Cat. No.: B5500459
M. Wt: 277.34 g/mol
InChI Key: YVYGCOVPQJPKRY-UHFFFAOYSA-N
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Description

N~2~-(4-methoxyphenyl)-N-1,3-thiazol-2-ylalaninamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the thiazole ring and the methoxyphenyl group in its structure imparts unique chemical and biological properties.

Preparation Methods

The synthesis of N2-(4-methoxyphenyl)-N-1,3-thiazol-2-ylalaninamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate nucleophile.

    Coupling with Alaninamide: The final step involves coupling the thiazole derivative with alaninamide using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N~2~-(4-methoxyphenyl)-N-1,3-thiazol-2-ylalaninamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing any carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles such as amines or thiols replace the methoxy group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~2~-(4-methoxyphenyl)-N-1,3-thiazol-2-ylalaninamide has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: The compound is employed in biochemical assays to study enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N2-(4-methoxyphenyl)-N-1,3-thiazol-2-ylalaninamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

N~2~-(4-methoxyphenyl)-N-1,3-thiazol-2-ylalaninamide can be compared with other similar compounds such as:

    N-(4-methoxyphenyl)-2-thiazolylacetamide: Similar structure but different functional groups, leading to variations in biological activity.

    N-(4-methoxyphenyl)-1,3-thiazol-2-ylmethylamine: Differing in the presence of a methylamine group instead of alaninamide, affecting its reactivity and applications.

    N-(4-methoxyphenyl)-1,3-thiazol-2-ylcarboxamide: Contains a carboxamide group, which may influence its solubility and interaction with biological targets.

The uniqueness of N2-(4-methoxyphenyl)-N-1,3-thiazol-2-ylalaninamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methoxyanilino)-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9(12(17)16-13-14-7-8-19-13)15-10-3-5-11(18-2)6-4-10/h3-9,15H,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYGCOVPQJPKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CS1)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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